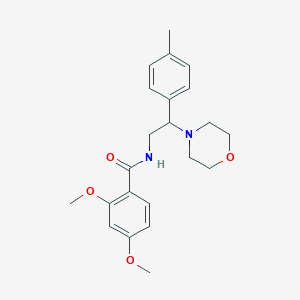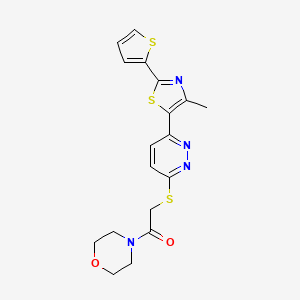
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to the one have been synthesized and tested for their biological activities, including analgesic and anti-inflammatory properties. For instance, a series of novel compounds, including those with morpholino groups, were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. Such studies typically involve the characterization of compounds using NMR, LC-MS, and biological testing to ascertain their efficacy (Demchenko et al., 2015).
Antiviral and Antimicrobial Applications
Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, showcasing structural similarity through the incorporation of morpholino and thiazole groups, have been identified as potent inhibitors of HIV-1 replication. These findings highlight the potential of such compounds in developing new antiviral therapies, with specific derivatives demonstrating promising activity against HIV-1 (Che et al., 2015).
Antitumor and Anticancer Potential
Research into thiazolyl and pyridazinone derivatives has shown significant promise in anticancer applications. For example, some thiazolyl(hydrazonoethyl)thiazoles were synthesized as potential anti-breast cancer agents, demonstrating promising activities against MCF-7 tumor cells. These studies involve the design and synthesis of compounds followed by biological evaluation to determine their efficacy against specific cancer cell lines (Mahmoud et al., 2021).
Drug Delivery Systems
There is also research focused on improving drug delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives. An efficient injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate demonstrated improved pharmacokinetic parameters and enhanced antitumor activity, underscoring the importance of delivery systems in maximizing the therapeutic potential of such compounds (Jin et al., 2015).
Properties
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-17(27-18(19-12)14-3-2-10-25-14)13-4-5-15(21-20-13)26-11-16(23)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJZQJERWVSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
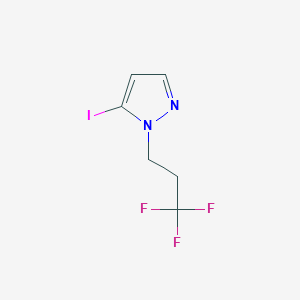
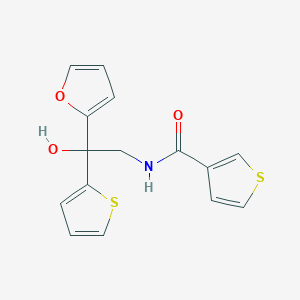

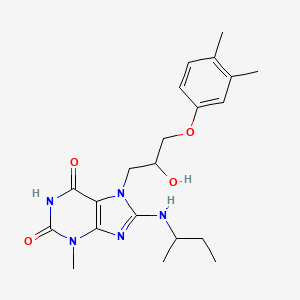
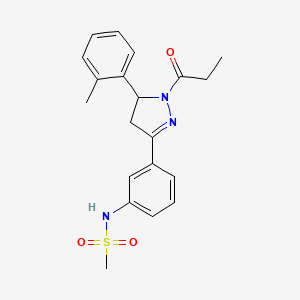
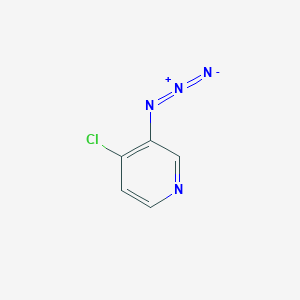
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
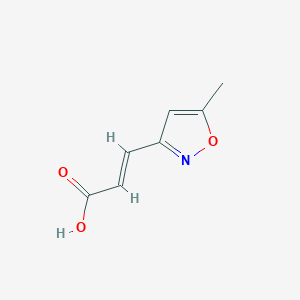
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
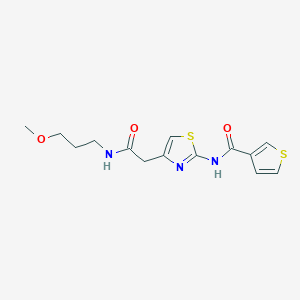
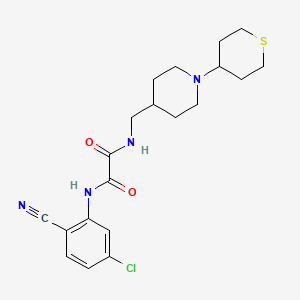
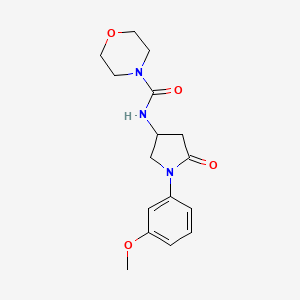
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
